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Application Notes
The ReACp53 peptide is a promising therapeutic agent designed to rescue the function of

mutated p53, a tumor suppressor protein implicated in a majority of human cancers. ReACp53
functions by preventing the aggregation of mutant p53, thereby allowing it to refold into a

functional conformation.[1] This rescued p53 can then translocate to the nucleus, activate

downstream target genes, and induce cell cycle arrest and apoptosis in cancer cells.[2]

Understanding the cellular uptake, distribution, and subcellular localization of ReACp53 is

critical for optimizing its therapeutic efficacy and elucidating its mechanism of action. Efficient

delivery to the cytoplasm and subsequent transport into the nucleus are prerequisites for its

anti-cancer activity. These application notes provide detailed protocols for fluorescently labeling

ReACp53, and for qualitatively and quantitatively assessing its cellular uptake and distribution

using confocal microscopy, flow cytometry, and subcellular fractionation followed by Western

blot analysis.
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The following tables summarize the types of quantitative data that can be obtained using the

protocols described below. These examples are based on published data for ReACp53 and

other cell-penetrating peptides.

Table 1: Quantification of ReACp53 Cellular Uptake by Flow Cytometry

Cell Line
ReACp53-FITC
Concentration
(µM)

Incubation
Time (hours)

Mean
Fluorescence
Intensity (MFI)

% FITC-
Positive Cells

OVCAR3 1 16 Value ± SD Value ± SD

OVCAR3 5 16 Value ± SD Value ± SD

OVCAR3 10 16 Value ± SD Value ± SD

S1 GODL 10 4 Value ± SD Value ± SD

S1 GODL 10 8 Value ± SD Value ± SD

S1 GODL 10 16 Value ± SD Value ± SD

Table 2: Subcellular Distribution of ReACp53

Cell Line Treatment

Cytoplasmic
Fraction
(Normalized
Intensity)

Nuclear Fraction
(Normalized
Intensity)

HGSOC Primary Cells Vehicle Control Value ± SD Value ± SD

HGSOC Primary Cells
10 µM ReACp53

(16h)
Value ± SD Value ± SD

OVCAR3 Vehicle Control Value ± SD Value ± SD

OVCAR3
10 µM ReACp53

(16h)
Value ± SD Value ± SD

Table 3: Effect of ReACp53 on p53 Localization and Cell Viability
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Cell Line Treatment
% Cells with
Nuclear p53

% Apoptotic Cells
(Annexin V+)

HGSOC Patient 1 Vehicle Control Value ± SD N/A

HGSOC Patient 1
10 µM ReACp53

(20h)
70-100%[3] N/A

S1 GODL Organoids Vehicle Control N/A Value ± SD

S1 GODL Organoids
10 µM ReACp53

(48h)
N/A Value ± SD[1]

OVCAR3 Organoids Vehicle Control N/A Value ± SD

OVCAR3 Organoids
10 µM ReACp53

(48h)
N/A Value ± SD[1]

Experimental Protocols
Protocol 1: Fluorescent Labeling of ReACp53 with FITC
This protocol describes the conjugation of Fluorescein Isothiocyanate (FITC) to the N-terminus

of the ReACp53 peptide. ReACp53 contains a poly-arginine sequence for cell penetration.

Materials:

ReACp53 peptide

Fluorescein Isothiocyanate (FITC), Isomer I

Anhydrous Dimethyl Sulfoxide (DMSO)

0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

Ammonium Chloride (NH4Cl)

Sephadex G-25 column

Phosphate Buffered Saline (PBS)
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Procedure:

Prepare a 1 mg/mL solution of ReACp53 peptide in 0.1 M sodium carbonate-bicarbonate

buffer (pH 9.0).

Freshly prepare a 1 mg/mL solution of FITC in anhydrous DMSO.

Slowly add the FITC solution to the peptide solution at a molar ratio of 5:1 (FITC:peptide)

while gently stirring.

Incubate the reaction mixture for 8 hours at 4°C in the dark.

To quench the reaction, add NH4Cl to a final concentration of 50 mM and incubate for 2

hours at 4°C.

Separate the FITC-labeled ReACp53 from unconjugated FITC using a Sephadex G-25

column equilibrated with PBS.

Collect the fractions containing the labeled peptide. The concentration and labeling efficiency

can be determined spectrophotometrically by measuring absorbance at 280 nm (for peptide)

and 495 nm (for FITC).

Store the FITC-labeled ReACp53 at -20°C, protected from light.

Protocol 2: Analysis of Cellular Uptake and Distribution
by Confocal Microscopy
This protocol outlines the procedure for visualizing the intracellular localization of FITC-labeled

ReACp53 in cancer cells.

Materials:

Cancer cell line of interest (e.g., OVCAR3, S1 GODL)

Complete cell culture medium

FITC-labeled ReACp53
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Glass-bottom dishes or coverslips

4% Paraformaldehyde (PFA) in PBS

DAPI (4',6-diamidino-2-phenylindole) staining solution

Mounting medium

Confocal microscope with appropriate laser lines (e.g., 488 nm for FITC, 405 nm for DAPI)

Procedure:

Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

Treat the cells with the desired concentration of FITC-labeled ReACp53 (e.g., 10 µM) in

serum-free medium for the desired time (e.g., 16-20 hours).[2][3]

Wash the cells three times with PBS to remove extracellular peptide.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

Wash the cells three times with PBS.

Mount the coverslips onto microscope slides using mounting medium.

Image the cells using a confocal microscope. Use the 488 nm laser for FITC excitation and

the 405 nm laser for DAPI excitation. Capture images in both channels to observe the

subcellular localization of ReACp53 in relation to the nucleus.

Protocol 3: Quantitative Analysis of Cellular Uptake by
Flow Cytometry
This protocol provides a method for quantifying the cellular uptake of FITC-labeled ReACp53.
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Materials:

Cancer cell line of interest

Complete cell culture medium

FITC-labeled ReACp53

PBS

Trypsin-EDTA

Flow cytometry tubes

Flow cytometer

Procedure:

Seed cells in a 6-well plate and grow to 70-80% confluency.

Treat the cells with various concentrations of FITC-labeled ReACp53 for the desired time

periods in serum-free medium. Include an untreated control.

After incubation, wash the cells twice with PBS.

Harvest the cells by trypsinization and transfer to flow cytometry tubes.

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

Wash the cell pellet twice with cold PBS.

Resuspend the cells in 500 µL of PBS.

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and detecting the

emission in the FITC channel.

Record the mean fluorescence intensity (MFI) and the percentage of FITC-positive cells for

each sample.
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Protocol 4: Subcellular Fractionation and Western Blot
Analysis
This protocol describes the separation of cytoplasmic and nuclear fractions to determine the

distribution of ReACp53.

Materials:

Treated and untreated cells

Cell lysis buffer (e.g., hypotonic buffer with a non-ionic detergent)

Nuclear extraction buffer

Protease inhibitor cocktail

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-FITC, anti-Lamin B1 for nuclear fraction, anti-GAPDH for

cytoplasmic fraction)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Harvest cells and wash with cold PBS.

Resuspend the cell pellet in ice-cold hypotonic lysis buffer containing protease inhibitors.
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Incubate on ice for 15 minutes to allow cells to swell.

Homogenize the cells using a Dounce homogenizer.

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei. The supernatant is the

cytoplasmic fraction.

Collect the supernatant (cytoplasmic fraction).

Wash the nuclear pellet with lysis buffer.

Resuspend the nuclear pellet in nuclear extraction buffer containing protease inhibitors.

Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.

Determine the protein concentration of both fractions using a BCA assay.

Perform Western blot analysis on equal amounts of protein from the cytoplasmic and nuclear

fractions.

Probe the membrane with an anti-FITC antibody to detect ReACp53. Use anti-Lamin B1 and

anti-GAPDH as markers for the purity of the nuclear and cytoplasmic fractions, respectively.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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